1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
1-(2-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a triazole ring, a pyridine ring, a furan ring, and a chlorophenyl group
Properties
Molecular Formula |
C19H14ClN5O2 |
|---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-5-pyridin-3-yltriazole-4-carboxamide |
InChI |
InChI=1S/C19H14ClN5O2/c20-15-7-1-2-8-16(15)25-18(13-5-3-9-21-11-13)17(23-24-25)19(26)22-12-14-6-4-10-27-14/h1-11H,12H2,(H,22,26) |
InChI Key |
JMOREEOIONYTLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)C4=CN=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the triazole ring, the introduction of the pyridine and furan rings, and the attachment of the chlorophenyl group. Common synthetic routes may involve:
Cycloaddition reactions: The formation of the triazole ring can be achieved through a reaction between an azide and an alkyne.
Nucleophilic substitution:
Coupling reactions: The attachment of the furan and pyridine rings may involve coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while nucleophilic substitution of the chlorophenyl group could yield various substituted phenyl derivatives.
Scientific Research Applications
1-(2-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It may be explored as a potential drug candidate due to its complex structure and potential biological activity.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure may impart interesting properties to materials, making it useful in the development of new materials.
Mechanism of Action
The mechanism of action of 1-(2-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring, pyridine ring, and other functional groups may play key roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide: Lacks the furan ring.
1-(2-Chlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the pyridine ring.
1-(2-Chlorophenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide: Has a different position of the pyridine ring.
Uniqueness
1-(2-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to the presence of all three rings (triazole, pyridine, and furan) and the chlorophenyl group, which may confer unique chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
